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Compound of Interest

Compound Name:
2-Fluoro-6-methoxy-3-

methylpyridine

CAS No.: 1227580-97-3

Cat. No.: B13124932

Get Quote

Executive Summary
Compound: 2-Fluoro-6-methoxy-3-methylpyridine CAS Registry Number: 1227580-97-3

Molecular Formula: C₇H₈FNO Molecular Weight: 141.14 g/mol [1]

This guide provides a technical analysis of the infrared (IR) absorption characteristics of 2-
Fluoro-6-methoxy-3-methylpyridine. As a trisubstituted pyridine intermediate often employed

in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., kinase inhibitors), its

spectral fingerprint is defined by the electronic interplay between the electronegative fluorine

(C-2), the electron-donating methoxy group (C-6), and the inductive methyl group (C-3).

Since direct public spectral databases (e.g., SDBS, NIST) may not index this specific

intermediate, this guide utilizes Predictive Spectral Assembly. We synthesize data from high-

confidence structural analogs (2-Fluoro-3-methylpyridine and 2-Fluoro-6-methoxypyridine) to

provide a self-validating assignment reference.
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To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent

vibrational influencers.

Pyridine Core: The aromatic heterocycle provides the skeletal framework. The 2,3,6-

substitution pattern breaks the symmetry, activating ring breathing modes that might be silent

in unsubstituted pyridine.

2-Fluoro Substituent: A strong electron-withdrawing group (EWG) via induction. It typically

shifts ring vibrations to higher frequencies and introduces a dominant C-F stretching band in

the fingerprint region.

6-Methoxy Substituent: An electron-donating group (EDG) via resonance. It introduces

distinct C-O-C stretching vibrations (asymmetric and symmetric) and methyl C-H stretches.

3-Methyl Substituent: Adds characteristic alkane C-H stretching and bending modes, distinct

from the aromatic C-H and methoxy C-H.

Predicted IR Band Assignments
The following table synthesizes expected band positions based on substituent effects on the

pyridine ring.

Table 1: Comprehensive Band Assignment Guide
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Functional
Group

Vibration Mode
Frequency
Range (cm⁻¹)

Intensity
Diagnostic
Notes

Aromatic C-H Stretch (ν C-H) 3000 – 3100 Weak

Only 2 aromatic

protons remain

(H-4, H-5).

Expect weak

signals above

3000 cm⁻¹.

Methyl / Methoxy Stretch (ν C-H) 2840 – 2980 Medium

Mixed Region:

Overlap of 3-

Methyl and 6-

Methoxy C-H

stretches.

Methoxy C-H

often appears

lower (~2840

cm⁻¹).

Pyridine Ring
Skeletal (ν C=N /

C=C)
1580 – 1620 Strong

The "Pyridine I"

band. Likely

shifted to higher

wavenumbers

due to Fluorine

substitution.

Pyridine Ring Skeletal (ν C=C) 1460 – 1490 Strong

The "Pyridine II"

band. Sensitive

to the electronic

nature of

substituents.

Methyl Group
Deformation (δ

C-H)
1370 – 1390 Medium

Umbrella bend of

the -CH₃ group.

Aryl Fluoride Stretch (ν C-F) 1200 – 1280 Very Strong Critical

Diagnostic: Often

the strongest

band in the
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spectrum.

Heavily coupled

with the ring.

Aryl Ether (OMe)
Asym. Stretch (ν

C-O-C)
1240 – 1275 Strong

Likely overlaps

with the C-F

stretch, creating

a broad, complex

"super-band" in

this region.

Aryl Ether (OMe)
Sym.[2] Stretch

(ν C-O-C)
1020 – 1075 Strong

A distinct, sharp

band separating

it from the C-F

region.

Ring

Deformation

Out-of-Plane (γ

C-H)
700 – 850 Strong

Diagnostic of the

substitution

pattern (2,3,6-

trisubstituted).

Comparative Analysis: Target vs. Analogs
To validate your sample, compare its spectrum against these commercially available analogs.

Table 2: Spectral Shift Comparison

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/22451679
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13124932?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Target: 2-Fluoro-6-

methoxy-3-

methylpyridine

Analog A: 2-Fluoro-

3-methylpyridine

Analog B: 2-Fluoro-

6-methoxypyridine

C-O-C Bands
Present (~1260 &

~1050 cm⁻¹)
Absent Present

Methyl C-H
Two sets (Methoxy +

Methyl)
One set (Methyl only)

One set (Methoxy

only)

Fingerprint
Complex overlap (C-F

+ C-O)

Clean C-F band

(~1250 cm⁻¹)

Complex overlap (C-F

+ C-O)

Ring Vibrations
Shifted by push-pull (F

vs OMe)

Dominated by F

withdrawal

Dominated by F/OMe

interaction

Key Insight: If your spectrum lacks the strong band at ~1050 cm⁻¹ (Symmetric C-O-C), you

likely have the 2-Fluoro-3-methylpyridine precursor, indicating incomplete methoxylation.

Experimental Protocol for Spectral Acquisition
Since this compound is likely a liquid or low-melting solid (based on analogs like 2-fluoro-3-

methylpyridine, BP ~154°C), the Attenuated Total Reflectance (ATR) method is recommended

for consistency.

Step-by-Step Workflow
Instrument Prep: Ensure FTIR spectrometer (e.g., Bruker Tensor or equivalent) is calibrated

with a polystyrene standard. Clean the Diamond/ZnSe crystal with isopropanol.

Background Scan: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

Sample Application:

If Liquid: Place 1 drop (~10 µL) directly on the crystal.

If Solid: Place ~5 mg on the crystal and apply pressure using the anvil clamp to ensure

intimate contact.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13124932?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition: Scan the sample (32 scans, 4 cm⁻¹ resolution).

Correction: Apply "ATR Correction" in your software to adjust for penetration depth

differences across the wavenumber range.

Validation: Check for the "Diagnostic Triad":

ν(C-H) < 3000 cm⁻¹ (Methoxy/Methyl)

ν(C=N) ~ 1600 cm⁻¹ (Pyridine core)

ν(C-F/C-O) ~ 1250 cm⁻¹ (Strongest peak)

Validation Logic (Graphviz Diagram)
Use the following logic flow to confirm the identity of 2-Fluoro-6-methoxy-3-methylpyridine
during synthesis or QC.
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Start: Acquire FTIR Spectrum

Check 3000-3100 cm⁻¹
(Aromatic C-H)

Weak bands present?

Check 2800-3000 cm⁻¹
(Aliphatic C-H)

Strong bands present?

Check 1200-1300 cm⁻¹
(Fingerprint Region)

Very Strong Broad Band?

Yes

FAIL: Check for
Non-Aromatic Impurities

No (or too strong)

Yes

FAIL: Missing Methoxy/Methyl
(Precursor Contamination)

No

PASS: Identity Confirmed
(2-Fluoro-6-methoxy-3-methylpyridine)

Yes (C-F + C-O overlap)

FAIL: Missing C-F/C-O
(Wrong Core Structure)

No

Click to download full resolution via product page
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Caption: Logic flow for validating the presence of the 2-Fluoro-6-methoxy-3-methylpyridine
core structure via FTIR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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